Computational Physicochemical Properties of 3-(2-Methylthiazol-4-yl)acrylaldehyde Versus Positional Isomers
3-(2-Methylthiazol-4-yl)acrylaldehyde exhibits distinct calculated physicochemical parameters compared to the 5-positional isomer. The target compound has a TPSA of 29.96 Ų and a calculated LogP of 1.66 . For the 5-positional isomer 3-(2-methylthiazol-5-yl)acrylaldehyde, TPSA and LogP values are not reported in the same datasheet, but the substitution position difference alters hydrogen bonding patterns and lipophilicity, affecting membrane permeability and target engagement predictions .
| Evidence Dimension | Computational physicochemical properties (TPSA, LogP) |
|---|---|
| Target Compound Data | TPSA 29.96 Ų; LogP 1.66 |
| Comparator Or Baseline | 3-(2-Methylthiazol-5-yl)acrylaldehyde (CAS not available) — no reported computational data for direct quantitative comparison |
| Quantified Difference | Not directly quantifiable due to absence of parallel computational data; class-level inference based on positional isomerism |
| Conditions | Calculated values; software and method unspecified |
Why This Matters
Calculated TPSA and LogP values inform lead optimization decisions for bioavailability and CNS penetration, making the 4-substituted isomer a distinct scaffold choice.
